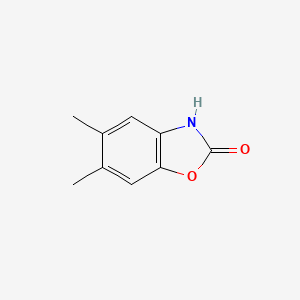

5,6-dimethyl-3H-benzooxazol-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethyl-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-5-3-7-8(4-6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGNFASEMRNOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Mechanistic Insights for 5,6 Dimethyl 3h Benzooxazol 2 One

Established Synthetic Routes to the 3H-Benzooxazol-2-one Scaffold

The formation of the 3H-benzooxazol-2-one core is a well-documented process in organic chemistry, with several reliable methods having been established. These routes typically involve the construction of the heterocyclic ring from an ortho-substituted aminophenol precursor.

Synthesis via Urea (B33335) and o-Aminophenol Derivatives

A prevalent and cost-effective method for synthesizing the benzoxazol-2-one scaffold is the condensation reaction between an o-aminophenol derivative and urea. This reaction is valued for its use of readily available and inexpensive starting materials google.com. The process generally involves heating the two reactants, often in a high-boiling point solvent such as xylene, to facilitate the cyclization and elimination of ammonia (B1221849) google.com.

The proposed mechanism involves the initial nucleophilic attack of the amino group of the o-aminophenol onto a carbonyl carbon of urea, forming an intermediate N-arylurea derivative. Subsequent intramolecular cyclization occurs through the attack of the phenolic hydroxyl group on the same carbonyl carbon, leading to the elimination of ammonia and the formation of the stable benzoxazolone ring. A Chinese patent describes a method where o-aminophenol, urea, and sulfuric acid are heated together to achieve the cyclization, yielding the benzoxazolone compound google.com.

Cyclization Reactions for Benzoxazolone Formation

Beyond the use of urea, a variety of other cyclization strategies have been developed for the formation of benzoxazolones. These methods often employ different carbonyl-containing reagents or utilize intramolecular rearrangement strategies.

One of the most common methods involves the reaction of o-aminophenols with phosgene (B1210022) or its derivatives, such as triphosgene (B27547) or ethyl chloroformate google.com. These reagents provide a highly reactive carbonyl source for the cyclization. For example, reacting an o-aminophenol with ethyl chloroformate first forms a carbamate (B1207046) intermediate, which can then be cyclized, often under basic conditions, to yield the benzoxazolone.

Other reported methods include the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a non-hazardous cyanating agent in the presence of a Lewis acid, which facilitates the cyclization of o-aminophenols to form 2-aminobenzoxazoles that can be precursors to the target structure researchgate.net. Additionally, intramolecular rearrangements, such as the Smiles rearrangement, have been employed under specific conditions to construct the benzoxazole (B165842) framework researchgate.net. A Korean patent discloses a method for preparing 6-chlorobenzoxazol-2-one by reacting benzoxazol-2-one with chlorine gas in a specific protic organic solvent, indicating that post-cyclization functionalization is also a viable synthetic strategy google.com.

Targeted Synthesis of 5,6-Dimethyl-3H-benzooxazol-2-one

The specific synthesis of 5,6-dimethyl-3H-benzooxazol-2-one relies on the strategic placement of the dimethyl substituents on the precursor molecule prior to the ring-forming cyclization reaction.

Precursor Synthesis and Regioselective Functionalization

The key precursor for the targeted synthesis is 2-amino-4,5-dimethylphenol (B189449) (CAS 6623-41-2) sigmaaldrich.comnih.gov. The regioselectivity of the final product is entirely controlled at this stage. By using this specific precursor, the methyl groups are locked into the desired 4- and 5-positions on the phenol (B47542) ring, which will become the 5- and 6-positions of the final benzoxazolone product.

While 2-amino-4,5-dimethylphenol is commercially available, a common synthetic route to such compounds involves a two-step process:

Nitration: Starting with 3,4-dimethylphenol, a regioselective nitration is performed. The directing effects of the hydroxyl and methyl groups favor the introduction of a nitro group at the ortho-position to the hydroxyl group, yielding 4,5-dimethyl-2-nitrophenol.

Reduction: The resulting nitrophenol is then reduced to the corresponding aminophenol. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, or chemical reduction using reagents like tin(II) chloride or sodium hydrosulfite, are effective for this transformation wikipedia.orgtdcommons.org. A procedure for the reduction of a similar compound, 2,4-dinitrophenol, to 2-amino-4-nitrophenol (B125904) using sodium sulfide (B99878) is well-documented and illustrates a viable chemical reduction pathway orgsyn.org.

Once the 2-amino-4,5-dimethylphenol precursor is obtained, the cyclization reaction is carried out using one of the established methods described in section 2.1. For instance, reacting 2-amino-4,5-dimethylphenol with urea, likely in a high-boiling solvent, would yield 5,6-dimethyl-3H-benzooxazol-2-one.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 5,6-dimethyl-3H-benzooxazol-2-one. While specific optimization studies for this exact compound are not widely published, principles can be drawn from analogous syntheses of other benzoxazolone derivatives. Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reactants. High-boiling aromatic solvents like xylene or toluene (B28343) are common for reactions with urea, while dipolar aprotic solvents like DMF or DMSO might be used in other cyclization methods google.com.

Temperature: The reaction temperature is critical. The condensation with urea typically requires elevated temperatures (110-140°C) to drive the reaction and remove ammonia by-product google.com. However, excessively high temperatures can lead to decomposition and reduced purity.

Catalyst: While some reactions proceed thermally, others benefit from acid or base catalysis. For example, the use of sulfuric acid is noted in some urea-based cyclizations google.com. In other methods, Lewis acids or bases can be employed to activate the substrates researchgate.net.

Stoichiometry: The molar ratio of the reactants (e.g., 2-amino-4,5-dimethylphenol to urea or another cyclizing agent) must be carefully controlled to ensure complete conversion of the limiting reagent and to minimize side reactions.

The table below summarizes typical conditions found in the literature for the synthesis of various benzoxazolone derivatives, illustrating the parameters that would be subject to optimization for the synthesis of 5,6-dimethyl-3H-benzooxazol-2-one.

| Precursor | Reagent | Solvent | Catalyst/Additive | Temperature | Reference |

|---|---|---|---|---|---|

| o-Aminophenol | Urea | Xylene | None | Reflux | google.com |

| o-Aminophenol | Urea | Sulfuric Acid (aq) | Sulfuric Acid | 110-135°C | google.com |

| o-Aminophenol Derivatives | NCTS | 1,4-Dioxane | BF3·Et2O | Reflux | researchgate.net |

| Benzoxazole-2-thiol | 3-Bromopropylamine HBr | DMF | K2CO3 | 70°C | researchgate.net |

Green Chemistry Approaches in Benzoxazolone Synthesis

Modern synthetic chemistry places increasing emphasis on "green" methodologies that reduce waste, avoid hazardous materials, and improve energy efficiency. Several such approaches are applicable to the synthesis of benzoxazolones.

One key area of improvement is the replacement of hazardous solvents and reagents. For example, a Chinese patent describes using an acidic imidazolium (B1220033) ionic liquid as a solvent for the nitration step in the synthesis of a precursor, replacing the more hazardous 1,2-dichloroethane (B1671644) google.com. Ionic liquids are often considered greener alternatives due to their low vapor pressure and potential for recyclability.

The use of safer cyclizing agents is another important aspect. While phosgene is effective, it is highly toxic. The use of urea or dimethyl carbonate represents a safer alternative.

Furthermore, alternative energy sources are being explored to enhance reaction efficiency and reduce energy consumption. Microwave-assisted synthesis has been reported for the amination of 2-mercaptobenzoxazoles, a related reaction, which can lead to significantly shorter reaction times compared to conventional heating researchgate.net. The development of heterogeneous catalysts that can be easily recovered and recycled also aligns with the principles of green chemistry, as it minimizes waste and catalyst leaching into the product google.com.

Mechanistic Investigations of Key Bond-Forming Steps

The formation of the 5,6-dimethyl-3H-benzooxazol-2-one ring system involves two crucial bond formations: the formation of a C-N bond and a C-O bond. The mechanism of this cyclization is generally accepted to proceed through a two-step process involving the initial formation of an intermediate, followed by an intramolecular nucleophilic attack. The precise nature of the intermediate and the sequence of events can be influenced by the choice of the carbonylating agent.

A common and efficient method for the synthesis of benzoxazolones involves the use of phosgene or its safer solid equivalent, triphosgene (bis(trichloromethyl) carbonate). nih.gov When 2-amino-4,5-dimethylphenol is treated with triphosgene, the reaction is believed to proceed through the formation of a carbamoyl (B1232498) chloride intermediate. The more nucleophilic amino group of the 2-amino-4,5-dimethylphenol attacks the electrophilic carbonyl carbon of phosgene (or its equivalent generated from triphosgene), leading to the displacement of a chloride ion and the formation of an N-acyl type intermediate.

Alternatively, the reaction can be envisioned to proceed via an isocyanate intermediate. In this pathway, the initial reaction between the aminophenol and phosgene would lead to the formation of an unstable carbamoyl chloride, which could then eliminate hydrogen chloride to yield an isocyanate. This highly reactive isocyanate is then poised for intramolecular cyclization.

Regardless of the exact intermediate, the key bond-forming step is the intramolecular cyclization. The phenolic hydroxyl group, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the carbamoyl chloride or isocyanate moiety. This intramolecular nucleophilic addition results in the formation of a five-membered ring, which, after proton transfer or elimination of a leaving group (like another molecule of HCl in the case of the carbamoyl chloride pathway), yields the stable 5,6-dimethyl-3H-benzooxazol-2-one.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The choice of base and solvent can influence the reaction rate and yield.

Another synthetic approach involves the reaction of 2-amino-4,5-dimethylphenol with diethyl carbonate. In this case, the reaction likely proceeds through a different intermediate, a carbamate. The amino group of the aminophenol attacks one of the carbonyl groups of diethyl carbonate, leading to the formation of an ethyl carbamate derivative of the aminophenol. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the phenolic hydroxyl group on the carbamate carbonyl carbon, and elimination of ethanol, affords the desired benzoxazolone. This method is often considered a greener alternative to the use of phosgene.

The proposed mechanistic pathways are summarized in the table below:

| Carbonylating Agent | Key Intermediate(s) | Key Bond-Forming Step |

| Phosgene/Triphosgene | Carbamoyl chloride or Isocyanate | Intramolecular nucleophilic attack of the phenolic -OH on the carbonyl carbon. |

| Diethyl Carbonate | Ethyl carbamate | Intramolecular nucleophilic attack of the phenolic -OH on the carbamate carbonyl carbon with elimination of ethanol. |

It is important to note that while these mechanisms are widely accepted for the synthesis of benzoxazolones from o-aminophenols, specific and detailed mechanistic studies on the synthesis of 5,6-dimethyl-3H-benzooxazol-2-one are not extensively reported in the literature. The proposed mechanisms are therefore based on established principles of organic chemistry for this class of heterocyclic compounds. organic-chemistry.orgresearchgate.net

Theoretical and Computational Chemistry of 5,6 Dimethyl 3h Benzooxazol 2 One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron density and, from it, derive a wide range of molecular properties. For a molecule like 5,6-dimethyl-3H-benzooxazol-2-one, DFT calculations can reveal details about its stability, reactivity, and spectroscopic characteristics.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., around electronegative atoms like oxygen and nitrogen) and are thus susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-poor areas (e.g., around hydrogen atoms) that are favorable for nucleophilic attack.

For 5,6-dimethyl-3H-benzooxazol-2-one, the MEP surface would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the oxazolone (B7731731) ring, highlighting these as potential hydrogen bond acceptors. researchgate.netnih.gov The aromatic protons and the methyl group hydrogens would exhibit a more positive potential. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target.

Molecular Dynamics Simulations to Explore Conformation and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of 5,6-dimethyl-3H-benzooxazol-2-one and its interactions with its environment, such as a solvent or a biological macromolecule.

MD simulations can reveal the flexibility of the molecule, identify stable conformations, and characterize the dynamics of its interactions with surrounding molecules. For instance, in studies of other benzoxazole (B165842) derivatives, MD simulations have been used to confirm the stability of ligand-receptor interactions over time. nih.gov Such simulations for 5,6-dimethyl-3H-benzooxazol-2-one would provide insights into its structural stability and how it might adapt its conformation upon binding to a target.

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking and binding energy calculations, is a cornerstone of modern drug discovery and is highly relevant for assessing the potential biological activity of compounds like 5,6-dimethyl-3H-benzooxazol-2-one.

Molecular Docking Studies with Relevant Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, typically a protein or a nucleic acid. This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex. Benzoxazolone derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects, by targeting specific enzymes. researchgate.net

For 5,6-dimethyl-3H-benzooxazol-2-one, docking studies could be performed against a variety of relevant targets. For example, cyclooxygenase (COX) enzymes are common targets for anti-inflammatory agents. researchgate.net Docking simulations would place the molecule into the active site of the enzyme and score the different binding poses based on factors like intermolecular forces and geometric complementarity. The results would highlight the key amino acid residues involved in the interaction, such as through hydrogen bonds, hydrophobic interactions, or pi-stacking.

Binding Energy Calculations and Interaction Analysis

Following molecular docking, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand-target complex. These calculations provide a more quantitative measure of the binding affinity than docking scores alone. For example, in a study of formazan (B1609692) derivatives of benzoxazole, the maximum free binding energy calculated via MM/PBSA was -58.831 kJ/mol for the most active compound. nih.gov

This analysis would break down the binding energy into its constituent parts, such as van der Waals forces, electrostatic interactions, and solvation energies, providing a detailed understanding of the driving forces behind the binding. For 5,6-dimethyl-3H-benzooxazol-2-one, such calculations would be crucial for ranking its potential affinity for different biological targets and for guiding the rational design of more potent analogs.

Table 2: Illustrative Binding Energy Contributions for a Ligand-Target Complex

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | 35.8 |

| Non-polar Solvation Energy | -4.1 |

| Total Binding Free Energy | -34.0 |

Note: The values in this table are for illustrative purposes and represent a hypothetical binding scenario for a benzoxazolone derivative. They are not specific to 5,6-dimethyl-3H-benzooxazol-2-one.

QSAR (Quantitative Structure-Activity Relationship) Modeling based on Theoretical Descriptors

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure and physicochemical properties. By quantifying these properties using theoretical descriptors, it is possible to build a predictive model. For a series of compounds based on the 5,6-dimethyl-3H-benzooxazol-2-one scaffold, a QSAR study would involve the synthesis of various derivatives, experimental determination of their biological activity (e.g., enzyme inhibition, receptor binding affinity, or cellular response), and the calculation of a wide range of theoretical molecular descriptors.

Research Findings from Related Benzoxazole Derivatives

QSAR studies on various classes of benzoxazole and benzoxazolone derivatives have successfully identified key structural features and physicochemical properties that govern their biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govnih.gov These studies often employ a variety of theoretical descriptors, which can be broadly categorized as follows:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include indices like Kier's molecular connectivity indices (¹χ, ¹χv) and other topological indices (R). These have been found to be relevant for the antimicrobial activity of some benzoxazole derivatives. researchgate.net

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding electrostatic interactions with biological targets.

Steric or Geometrical Descriptors: These describe the size and shape of the molecule, including molecular volume, surface area, and specific conformational parameters.

Thermodynamic Descriptors: These include properties like heat of formation, Gibbs free energy, and hydration energy, which can be important for ligand-receptor binding.

For instance, a study on benzoxazole benzenesulfonamide (B165840) derivatives identified a statistically significant 3D-QSAR model that correlated the compounds' antidiabetic activity with their hydrophobic, electron-withdrawing, and hydrogen-bonding features. nih.gov Another study on benzoxazole derivatives with antimicrobial activity found that topological parameters were particularly important in the developed QSAR models. researchgate.net

Hypothetical QSAR Data for 5,6-Dimethyl-3H-benzooxazol-2-one Analogs

To illustrate how a QSAR model is built, consider a hypothetical dataset for a series of analogs of 5,6-dimethyl-3H-benzooxazol-2-one, where different substituents (R) are introduced at a specific position on the molecule. The biological activity (expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable to be predicted by the theoretical descriptors.

Table 1: Hypothetical Biological Activity and Theoretical Descriptors for a Series of 5,6-Dimethyl-3H-benzooxazol-2-one Analogs

| Compound ID | Substituent (R) | pIC50 (Experimental) | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) |

| 1 | -H | 5.2 | 163.17 | 1.8 | -6.5 | -0.8 |

| 2 | -F | 5.5 | 181.16 | 1.9 | -6.7 | -1.0 |

| 3 | -Cl | 5.8 | 197.62 | 2.3 | -6.8 | -1.2 |

| 4 | -CH3 | 5.4 | 177.20 | 2.2 | -6.4 | -0.7 |

| 5 | -OCH3 | 5.7 | 193.19 | 1.7 | -6.2 | -0.6 |

| 6 | -NO2 | 6.1 | 208.17 | 1.5 | -7.2 | -1.8 |

This table is for illustrative purposes only. The values are not from a published study on this specific compound series.

Using a dataset like the one above, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be employed to generate a QSAR equation. An example of a hypothetical MLR equation could be:

pIC50 = 0.85(LogP) - 0.5(LUMO) + 0.01(Molecular Weight) + 2.5

The quality and predictive power of the resulting model are assessed using statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the Fischer statistic (F-test). A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Biological Interactions and Mechanistic Biochemistry of 5,6 Dimethyl 3h Benzooxazol 2 One Derivatives

Molecular Target Identification and Validation

The biological activity of 5,6-dimethyl-3H-benzooxazol-2-one derivatives is rooted in their ability to interact with specific biomolecules. Research has focused on identifying and validating these molecular targets to understand their therapeutic potential.

Enzyme Inhibition and Activation Mechanisms

Derivatives of 5,6-dimethyl-3H-benzooxazol-2-one have been identified as potent inhibitors of several key enzymes. One of the primary targets is monoamine oxidase (MAO) , a crucial enzyme in the metabolism of neurotransmitters. Studies have shown that certain benzoxazolone derivatives, including those with the 5,6-dimethyl substitution, exhibit significant inhibitory activity against both MAO-A and MAO-B isoforms. The mechanism of inhibition is often competitive, where the compound competes with the natural substrate for binding to the active site of the enzyme. The inhibitory potency is influenced by the nature and position of substituents on the benzoxazolone core.

Another significant enzymatic target is tyrosinase , a key enzyme in melanin (B1238610) biosynthesis. Certain 5,6-disubstituted benzoxazolone-N-acetic acid derivatives have demonstrated potent tyrosinase inhibitory activity. The mechanism involves the chelation of copper ions within the enzyme's active site, which is essential for its catalytic function.

Furthermore, some derivatives have shown inhibitory effects on carbonic anhydrase isoenzymes. The interaction typically involves the zinc ion in the enzyme's active site. The specific substitutions on the benzoxazolone ring system determine the affinity and selectivity for different carbonic anhydrase isoforms.

| Derivative Class | Target Enzyme | Mechanism of Inhibition |

| Benzoxazolone derivatives | Monoamine Oxidase (MAO) | Competitive inhibition |

| 5,6-disubstituted benzoxazolone-N-acetic acid | Tyrosinase | Chelation of copper ions |

| Substituted benzoxazolones | Carbonic Anhydrase | Interaction with zinc ion |

Receptor Binding and Modulation (e.g., TSPO ligands)

A significant area of research for 5,6-dimethyl-3H-benzooxazol-2-one derivatives is their interaction with the translocator protein (TSPO) . TSPO is a mitochondrial protein implicated in various cellular processes, including steroidogenesis, inflammation, and cell proliferation, making it a valuable target for imaging and therapy.

Derivatives of 5,6-dimethyl-3H-benzooxazol-2-one have been developed as high-affinity ligands for TSPO. These compounds are designed to bind selectively to the TSPO binding site. The binding affinity is highly dependent on the lipophilicity and electronic properties of the substituents attached to the benzoxazolone scaffold. For instance, the introduction of specific side chains can enhance the binding affinity and selectivity for TSPO over other potential targets. These ligands are being explored as positron emission tomography (PET) imaging agents for neuroinflammation and cancer.

Protein-Ligand Interaction Studies

Understanding the precise interactions between 5,6-dimethyl-3H-benzooxazol-2-one derivatives and their protein targets is crucial for rational drug design. Computational modeling and experimental techniques have provided insights into these interactions.

For MAO inhibitors, molecular docking studies have revealed that the benzoxazolone core fits into the active site cavity of the enzyme. The oxygen and nitrogen atoms of the heterocyclic ring can form hydrogen bonds with amino acid residues in the active site, while the aromatic part engages in hydrophobic interactions.

Cellular Pathways Affected by 5,6-Dimethyl-3H-benzooxazol-2-one Analogues (in vitro/cellular models)

The interaction of these compounds at the molecular level translates into distinct effects on cellular pathways, which have been primarily investigated in in vitro models.

Apoptosis Induction and Cell Cycle Modulation

Several analogues of 5,6-dimethyl-3H-benzooxazol-2-one have demonstrated potent anticancer activity by inducing apoptosis and modulating the cell cycle in various cancer cell lines. For example, certain derivatives have been shown to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

This cell cycle arrest is often followed by the induction of apoptosis, or programmed cell death. The apoptotic mechanism can involve the activation of caspases, a family of proteases that execute the apoptotic program. Studies have shown that treatment with these compounds can lead to the cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.

Interference with Microtubule Dynamics

A key mechanism underlying the anticancer effects of some 5,6-dimethyl-3H-benzooxazol-2-one analogues is their ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.

These compounds can bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cells to arrest in mitosis and subsequently undergo apoptosis. This mechanism is similar to that of established anticancer drugs like taxanes and vinca (B1221190) alkaloids, though the specific binding site on tubulin may differ.

| Cellular Effect | Mechanism | Consequence |

| Cell Cycle Arrest | Inhibition of cell cycle progression, often at the G2/M phase. | Prevention of cancer cell division. |

| Apoptosis Induction | Activation of caspase pathways, cleavage of PARP. | Programmed cell death of cancer cells. |

| Microtubule Disruption | Inhibition of tubulin polymerization. | Mitotic arrest and subsequent apoptosis. |

Carbonic Anhydrase Inhibition

No studies reporting the carbonic anhydrase inhibitory activity or the mechanism of action for 5,6-dimethyl-3H-benzooxazol-2-one were found.

Antimicrobial Activity Mechanistic Studies

Detailed mechanistic studies on the antimicrobial activities of 5,6-dimethyl-3H-benzooxazol-2-one, including the inhibition of specific microbial enzymes or targets, are not available in the current scientific literature.

Antibacterial Mechanisms

There is no available research on the specific antibacterial mechanisms of 5,6-dimethyl-3H-benzooxazol-2-one, such as the inhibition of DNA gyrase or other bacterial enzymes.

Antifungal Mechanisms

Information regarding the antifungal mechanisms of 5,6-dimethyl-3H-benzooxazol-2-one, including potential inhibition of ergosterol (B1671047) biosynthesis or other fungal-specific pathways, has not been reported.

Anti-inflammatory Mechanisms at the Molecular Level

The molecular mechanisms underlying any potential anti-inflammatory effects of 5,6-dimethyl-3H-benzooxazol-2-one, such as the inhibition of cyclooxygenase (COX) enzymes, have not been investigated or documented in published studies.

Advanced Derivatization and Functionalization Strategies for the 5,6 Dimethyl 3h Benzooxazol 2 One Scaffold

Regioselective Functionalization Techniques

The functionalization of the 5,6-dimethyl-3H-benzooxazol-2-one scaffold can be directed to specific positions through careful selection of reagents and reaction conditions. The primary sites for modification are the nitrogen atom of the lactam ring (N-3) and the aromatic carbon atoms (C-4 and C-7).

N-Functionalization: The proton on the N-3 nitrogen is acidic and can be readily removed by a base, creating a nucleophilic anion. This allows for straightforward and highly regioselective alkylation, acylation, or arylation at this position. This is the most common and predictable functionalization strategy for the benzoxazolone core.

C-H Functionalization: Directing functionalization to the benzene (B151609) ring is more challenging due to the multiple C-H bonds. However, the existing 5,6-dimethyl substitution pattern influences the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating nature of the methyl groups and the ortho, para-directing effect of the amide moiety preferentially activate the C-4 and C-7 positions for substitution. Palladium-catalyzed cross-coupling reactions, for instance, have been used for the regioselective halogenation and arylation of related benzoxazinone (B8607429) and quinazolinone systems, a strategy that is applicable here. nih.govmdpi.com Control over which specific carbon (C-4 vs. C-7) reacts can be achieved through the use of directing groups or by carefully tuning catalyst and ligand systems. mdpi.com

| Position | Type of Reaction | Typical Reagents | Key Considerations |

|---|---|---|---|

| N-3 | Alkylation/Acylation | Alkyl halides, Acyl chlorides, Anhydrides in the presence of a base (e.g., K₂CO₃, NaH) | Highly efficient and selective due to the acidic N-H proton. |

| C-4 / C-7 | Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration) | N-Halosuccinimides, HNO₃/H₂SO₄ | Regioselectivity is influenced by the activating effects of the dimethyl and amide groups. A mixture of products is possible. |

| C-4 / C-7 | Transition-Metal Catalyzed C-H Activation/Arylation | Aryl halides or boronic acids with a Pd, Rh, or Cu catalyst. mdpi.comrsc.org | Often requires a directing group on N-3 to achieve high regioselectivity for a single position. |

Introduction of Diverse Chemical Moieties (e.g., chalcones, hydrazones, pyrazoles)

Building upon the core scaffold, various pharmacologically relevant chemical moieties can be introduced. These additions dramatically expand the chemical space and allow for the fine-tuning of biological activity.

Chalcones: Chalcone (B49325) derivatives of 2(3H)-benzoxazolones are commonly synthesized via the Claisen-Schmidt condensation. wikipedia.orgnumberanalytics.combyjus.com This reaction involves the base-catalyzed condensation of an acetyl-substituted benzoxazolone with an aromatic aldehyde. ucl.ac.benih.gov For the 5,6-dimethyl scaffold, this would typically start with a Friedel-Crafts acylation to introduce an acetyl group at the C-7 position (or potentially C-4), creating 7-acetyl-5,6-dimethyl-3H-benzooxazol-2-one. This ketone intermediate can then be reacted with a variety of substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or piperidine (B6355638) to yield the corresponding chalcones. researchgate.netresearchgate.net

Hydrazones: The synthesis of hydrazone derivatives typically begins with the N-alkylation of the scaffold with a protected halo-acetyl group, such as ethyl bromoacetate. ekb.eg The resulting ester is then treated with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂) to form a key hydrazide intermediate (5,6-dimethyl-3H-benzooxazol-2-on-3-yl-acetohydrazide). mdpi.comsemanticscholar.org This hydrazide can be readily condensed with a wide array of aldehydes and ketones to produce a library of hydrazide-hydrazone derivatives. nih.govresearchgate.net This method allows for the introduction of significant molecular diversity at the final step.

Pyrazoles: Pyrazoles can be synthesized from the aforementioned chalcone derivatives. The α,β-unsaturated ketone system of the chalcone is a perfect Michael acceptor for reaction with hydrazine. researchgate.net Treatment of a 7-(3-aryl-2-propenoyl)-5,6-dimethyl-3H-benzooxazol-2-one derivative with hydrazine hydrate, often in a solvent like acetic acid or ethanol, leads to a cyclization reaction, forming a pyrazoline intermediate which can then be oxidized or acetylated to the final pyrazole (B372694) ring system. researchgate.netbenthamscience.comnih.gov This strategy effectively links the benzoxazolone scaffold to a new five-membered heterocyclic ring.

| Moiety | Key Intermediate | Reaction Type | Typical Reactants |

|---|---|---|---|

| Chalcone | 7-Acetyl-5,6-dimethyl-3H-benzooxazol-2-one | Claisen-Schmidt Condensation researchgate.netnih.gov | Substituted aromatic aldehydes, base (e.g., NaOH, piperidine) |

| Hydrazone | (5,6-Dimethyl-3H-benzooxazol-2-on-3-yl)acetohydrazide | Condensation | Aromatic/heterocyclic aldehydes or ketones |

| Pyrazole | 7-(3-Aryl-2-propenoyl)-5,6-dimethyl-3H-benzooxazol-2-one | Cyclization/Condensation | Hydrazine hydrate or substituted hydrazines |

Multicomponent Reaction Approaches for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. mdpi.comfrontiersin.org This approach is highly efficient and ideal for generating large libraries of structurally diverse compounds for screening.

While specific MCRs starting directly with 5,6-dimethyl-3H-benzooxazol-2-one are not extensively documented, the principles can be applied. For example, a modified Ugi or Biginelli reaction could potentially incorporate the benzoxazolone scaffold if it is pre-functionalized with a suitable reactive group (e.g., an amine, carboxylic acid, or aldehyde). An Ugi four-component reaction, for instance, combines an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to form a dipeptide-like structure. mdpi.com One could envision a scenario where a carboxylated or aminated derivative of 5,6-dimethyl-3H-benzooxazol-2-one serves as one of the key building blocks in such a reaction, leading to highly complex and diverse products in a single, atom-economical step. youtube.com The development of such MCRs represents a frontier in the derivatization of this scaffold.

Development of Prodrug Concepts based on the Scaffold (mechanistic chemical design only)

The N-H group within the lactam ring of 5,6-dimethyl-3H-benzooxazol-2-one is an ideal handle for the design of prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted in the body to the active parent drug. This strategy is often used to improve properties like solubility, stability, or to achieve targeted drug delivery. nih.govmdpi.com

For the 5,6-dimethyl-3H-benzooxazol-2-one scaffold, the most direct prodrug strategy involves derivatization of the N-3 position. The goal is to create a new bond that is stable under normal conditions but is selectively cleaved by enzymes in the body.

A common and effective approach is the formation of N-acyloxymethyl derivatives. nih.govnih.gov In this design, a promoiety consisting of an acyloxymethyl group (-CH₂-O-C(O)R) is attached to the nitrogen atom. The bioconversion proceeds via a two-step mechanism:

Enzymatic Cleavage: Esterase enzymes, which are abundant in plasma and tissues, recognize and hydrolyze the ester bond of the promoiety. researchgate.net This cleavage releases a carboxylic acid and generates a highly unstable N-hydroxymethyl intermediate.

Spontaneous Decomposition: The N-hydroxymethyl intermediate rapidly and non-enzymatically decomposes, releasing the parent drug (5,6-dimethyl-3H-benzooxazol-2-one) and formaldehyde. nih.gov

By varying the 'R' group on the acyl portion of the promoiety, chemists can fine-tune the rate of enzymatic cleavage and thus control the release rate of the active drug. This mechanistic design allows for a controlled release profile, which is a key aspect of modern drug delivery. nih.govkarplab.net

Applications of 5,6 Dimethyl 3h Benzooxazol 2 One As a Chemical Scaffold in Complex Molecule Synthesis

Use as a Privileged Structure in the Synthesis of New Chemical Entities

The benzoxazolone core is widely regarded as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity, thereby serving as a foundation for developing a variety of new drugs. researchgate.net The benzoxazolone nucleus is valued for its distinct physicochemical properties, its role as a bioisostere for less stable moieties, and the numerous points on its structure that allow for chemical modification. nih.gov This versatility has led to its incorporation into compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective agents. nih.govnih.gov

Researchers have leveraged the benzo[d]oxazol-2(3H)-one scaffold to create potent and selective inhibitors of key biological targets. For instance, derivatives of this scaffold have been developed as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a target implicated in colorectal cancer. nih.gov In one study, the most potent compound, 8g , demonstrated an IC₅₀ value of 0.050 µM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells. nih.gov

The benzoxazole (B165842) nucleus is also considered a privileged core for designing agents against infectious diseases. olemiss.eduresearchgate.net Medicinal chemists have been inspired by its presence in natural products with antimicrobial properties to synthesize new chemical entities with potential antiprotozoal activities. olemiss.eduresearchgate.net This highlights the scaffold's broad utility in addressing diverse therapeutic needs.

Table 1: Examples of Bioactive Compounds Derived from the Benzo[d]oxazol-2(3H)-one Scaffold

| Compound/Series | Target/Activity | Key Findings | Reference(s) |

| Benzo[d]oxazol-2(3H)-one derivatives | TNIK Inhibitors (Anticancer) | Compound 8g showed an IC₅₀ of 0.050 µM against TNIK and inhibited Wnt signaling. | nih.gov |

| Benzo[d]oxazol-2(3H)-one-quinolone hybrids | c-Met Kinase Inhibitors (Anticancer) | Compound 13 exhibited potent inhibition with an IC₅₀ of 1 nM against c-Met kinase and 5 nM against EBC-1 cell proliferation. | nih.gov |

| Benzoxazolyl aniline (B41778) derivatives | Antiprotozoal Agents | Amidation with a chloroacetyl group resulted in good antimalarial activity and moderate activity against leishmanial and trypanosomal species. | olemiss.eduresearchgate.net |

| General Benzoxazole Derivatives | Broad-Spectrum Antimicrobial | Synthesized compounds showed activity against various Gram-positive and Gram-negative bacteria as well as fungal strains. | nih.govresearchgate.net |

Integration into Hybrid Molecules with Other Bioactive Scaffolds

A powerful strategy in modern drug design is the creation of hybrid molecules, where two or more distinct bioactive scaffolds are combined into a single chemical entity. This approach aims to produce compounds with improved affinity, better selectivity, or a multi-target mechanism of action. The 5,6-dimethyl-3H-benzooxazol-2-one scaffold is an attractive component for such hybrids due to its favorable pharmacological profile and synthetic accessibility.

A notable example is the development of novel inhibitors for the c-Met kinase, a protein often dysregulated in cancer. Researchers employed a molecular hybridization strategy, linking the benzo[d]oxazol-2(3H)-one scaffold with a 4-ethoxy-7-substituted-quinoline core. nih.gov This design resulted in highly potent inhibitors. The lead compound from this series, a benzo[d]oxazol-2(3H)-one-quinolone hybrid, demonstrated exceptional activity with an IC₅₀ value of just 1 nM against the c-Met kinase. nih.gov

Another approach involves using benzoxazolyl aniline as a foundational structure to build more complex molecules. By reacting this scaffold with moieties like cyanuric chloride, researchers have synthesized hybrid compounds containing both the benzoxazole ring and a triazine unit, another heterocycle known for its biological activities. olemiss.eduresearchgate.net This method allows for the straightforward creation of diverse molecular architectures aimed at targets such as those involved in protozoal diseases. olemiss.eduresearchgate.net

Table 2: Hybrid Molecules Incorporating the Benzo[d]oxazol-2(3H)-one Scaffold

| Scaffold 1 | Scaffold 2 | Linker/Strategy | Target/Application | Reference(s) |

| Benzo[d]oxazol-2(3H)-one | 4-Ethoxy-7-substituted-quinoline | Direct linkage via molecular hybridization | c-Met Kinase (Anticancer) | nih.gov |

| Benzoxazolyl aniline | Triazine | Reaction with cyanuric chloride | Antiprotozoal agents | olemiss.eduresearchgate.net |

| Benzoxazolyl aniline | Chloroacetyl group | Amidation | Antimalarial agents | olemiss.eduresearchgate.net |

Potential in Materials Science

While the primary application of the 5,6-dimethyl-3H-benzooxazol-2-one scaffold has been in medicinal chemistry, its chemical properties suggest potential for use in materials science. Heterocyclic aromatic compounds are foundational to many advanced materials, including organic light-emitting diodes (OLEDs), dyes, and polymers. The rigid, planar structure and the potential for π-π stacking interactions make such scaffolds interesting for creating materials with specific optical or electronic properties.

For instance, benzoxazole derivatives, in general, are known to be used as whitening agents and as fluorescent probes for detecting metal ions. rsc.org Although direct applications of the 5,6-dimethyl substituted variant in materials science are not widely documented, the chemical characteristics it shares with other functional materials suggest it could be a valuable building block. The synthesis of polymers incorporating this moiety could lead to new materials with enhanced thermal stability or specific photophysical behaviors. However, this remains a largely unexplored area of research for this specific compound.

Development of Chemical Probes for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study that target's function in a cellular or organismal context. The development of potent and selective inhibitors based on the 5,6-dimethyl-3H-benzooxazol-2-one scaffold makes it an excellent source for such probes.

For example, the highly potent and selective benzo[d]oxazol-2(3H)-one derivatives developed as TNIK nih.gov and c-Met kinase inhibitors nih.gov are prime candidates for use as chemical probes. By using such a compound to inhibit its specific target in cancer cells, researchers can investigate the downstream effects and elucidate the role of that kinase in cancer progression and signaling pathways. nih.gov

Furthermore, the scaffold can be chemically modified to include reporter tags, such as fluorescent dyes or photo-activatable cross-linking groups, to create more sophisticated probes. While a dual-labeled probe has been synthesized from a different natural product, dimethyl lithospermate B, to study its cellular targets, a similar strategy could be applied to the 5,6-dimethyl-3H-benzooxazol-2-one framework. nih.gov Such probes would be invaluable for identifying the binding partners of new bioactive compounds and visualizing their localization within cells, thereby accelerating biological research and target validation.

Q & A

Q. What are the established synthetic routes for 5,6-dimethyl-3H-benzooxazol-2-one, and how do reaction conditions impact yield and purity?

Methodological Answer: Synthesis typically involves cyclization of substituted benzoxazole precursors. For example:

- Step 1: React 5,6-dimethyl-2-aminophenol with carbonyl sources (e.g., phosgene or urea) under reflux in anhydrous solvents like THF or dioxane .

- Step 2: Optimize reaction time (8–48 hours) and temperature (55–100°C) to avoid side products. Use catalysts such as triphenylphosphine or palladium complexes for regioselective cyclization .

- Purification: Recrystallization from ethanol or petroleum ether improves purity (>95% by TLC) .

Key Factors: Excess reagents may lead to over-oxidation; inert atmospheres (argon) prevent decomposition .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 5,6-dimethyl-3H-benzooxazol-2-one?

Methodological Answer:

- 1H/13C-NMR: Assign peaks for methyl groups (δ 2.1–2.5 ppm) and the oxazolone carbonyl (δ 160–170 ppm). Compare with benzoxazole derivatives in literature .

- X-ray Diffraction: Resolve crystal packing and hydrogen bonding patterns. For example, monoclinic systems (space group P21/c) with R-factor <0.08 ensure structural accuracy .

- Mass Spectrometry: Confirm molecular ion [M+H]+ at m/z 177.1 (±0.5) .

Q. What preliminary biological screening methods are used to evaluate benzoxazole derivatives like 5,6-dimethyl-3H-benzooxazol-2-one?

Methodological Answer:

- Antimicrobial Assays: Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity Screening: Employ MTT assays on human cell lines (e.g., HeLa) to determine IC50. Note: Solubility in DMSO/PBS must be optimized to avoid false negatives .

Advanced Research Questions

Q. How can hydrogen bonding and graph set analysis predict the solid-state properties of 5,6-dimethyl-3H-benzooxazol-2-one?

Methodological Answer:

- Graph Set Theory: Analyze X-ray data to identify motifs (e.g., R₂²(8) rings from N–H···O interactions). These patterns influence melting points and solubility .

- Thermal Analysis: DSC/TGA correlates hydrogen bond strength with thermal stability. For example, strong N–H···O networks increase decomposition temperatures (>250°C) .

Data Table:

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|

| N–H···O | 2.85 | 165 | R₂²(8) |

| C–H···π | 3.12 | 145 | - |

Q. How should researchers resolve contradictions in reported biological activities of benzoxazole derivatives?

Methodological Answer:

- Meta-Analysis: Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays) to control for variability in bacterial strains or solvent systems .

- Open Data Repositories: Share raw NMR/MS spectra and crystallographic data (CIF files) to enable reproducibility checks .

- QSAR Modeling: Correlate substituent effects (e.g., methyl vs. chloro groups) with activity trends to identify outliers .

Q. What computational strategies predict the reactivity of 5,6-dimethyl-3H-benzooxazol-2-one in nucleophilic or electrophilic reactions?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS). The carbonyl carbon (C2) is highly electrophilic (EPS = −45 kcal/mol) .

- MD Simulations: Simulate solvent interactions (e.g., DMSO vs. water) to predict regioselectivity in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.